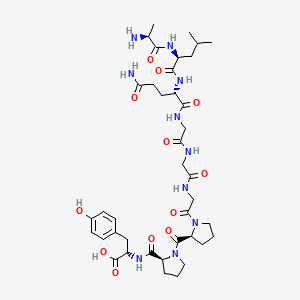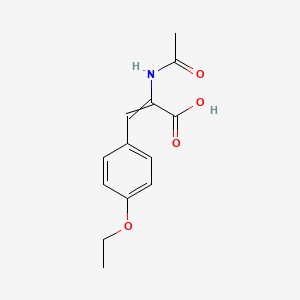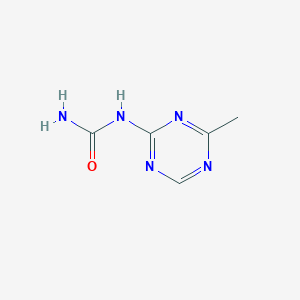![molecular formula C21H25NO B12593848 4-[[4-(Octyloxy)phenyl]ethynyl]pyridine CAS No. 501909-66-6](/img/structure/B12593848.png)
4-[[4-(Octyloxy)phenyl]ethynyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[[4-(Octyloxy)phenyl]ethynyl]pyridine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with an ethynyl group and an octyloxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-(Octyloxy)phenyl]ethynyl]pyridine typically involves the following steps:
-
Preparation of 4-(Octyloxy)phenylacetylene: : This intermediate can be synthesized by reacting 4-bromoanisole with octyl bromide in the presence of a base such as potassium carbonate to form 4-(octyloxy)bromobenzene. This is then subjected to a Sonogashira coupling reaction with trimethylsilylacetylene in the presence of a palladium catalyst to yield 4-(octyloxy)phenylacetylene.
-
Coupling with Pyridine Derivative: : The 4-(octyloxy)phenylacetylene is then coupled with a pyridine derivative, such as 4-bromopyridine, using a palladium-catalyzed Sonogashira coupling reaction. This reaction typically requires a base such as triethylamine and a copper(I) iodide co-catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
4-[[4-(Octyloxy)phenyl]ethynyl]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethynyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Sodium hydride, alkyl halides, polar aprotic solvents.
Major Products Formed
Oxidation: Corresponding oxidized derivatives of the compound.
Reduction: Hydrogenated derivatives with reduced ethynyl groups.
Substitution: Substituted pyridine derivatives with various functional groups.
科学的研究の応用
4-[[4-(Octyloxy)phenyl]ethynyl]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.
作用機序
The mechanism of action of 4-[[4-(Octyloxy)phenyl]ethynyl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group and the octyloxyphenyl moiety contribute to its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
4-[(4-Bromophenyl)ethynyl]pyridine: Similar structure but with a bromine atom instead of an octyloxy group.
4-[(4-Methoxyphenyl)ethynyl]pyridine: Contains a methoxy group instead of an octyloxy group.
4-[(4-Nitrophenyl)ethynyl]pyridine: Contains a nitro group instead of an octyloxy group.
Uniqueness
4-[[4-(Octyloxy)phenyl]ethynyl]pyridine is unique due to the presence of the octyloxy group, which imparts specific chemical and physical properties. This makes it particularly useful in applications requiring hydrophobic interactions and enhanced solubility in organic solvents.
特性
CAS番号 |
501909-66-6 |
|---|---|
分子式 |
C21H25NO |
分子量 |
307.4 g/mol |
IUPAC名 |
4-[2-(4-octoxyphenyl)ethynyl]pyridine |
InChI |
InChI=1S/C21H25NO/c1-2-3-4-5-6-7-18-23-21-12-10-19(11-13-21)8-9-20-14-16-22-17-15-20/h10-17H,2-7,18H2,1H3 |
InChIキー |
NTVGLZQPZPDYLO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCOC1=CC=C(C=C1)C#CC2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Benzene, [(3S)-3-(ethenyloxy)-5-hexenyl]-](/img/structure/B12593784.png)
![4-[(3,4-Dichlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12593791.png)

![1-Benzyl-2H-spiro[pyrrolidine-3,9'-xanthen]-2-one](/img/structure/B12593818.png)
![Benzamide, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-2-pyridinyl-](/img/structure/B12593820.png)



![3-Fluoro-1-oxo-6-[4-(trifluoromethyl)phenyl]-1lambda~5~-pyridine-2-carbonitrile](/img/structure/B12593845.png)
![3-(Hexylsulfanyl)-5-[(pyridin-4-yl)amino]-1,2-thiazole-4-carboxamide](/img/structure/B12593853.png)

![N'-{[Methoxy(dimethyl)silyl]methyl}-N,N-dipropan-2-ylurea](/img/structure/B12593868.png)
